molecular formula C16H16N2O4S B142452 Hemphac CAS No. 140631-65-8

Hemphac

Cat. No. B142452
M. Wt: 332.4 g/mol
InChI Key: MOWZUOXQOKSRJR-VUJKZXEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemphac, also known as Hemp-derived phytocannabinoids, is a natural compound extracted from the Cannabis sativa plant. It has gained popularity in recent years due to its potential therapeutic properties. Hemphac has been studied extensively for its ability to interact with the endocannabinoid system (ECS) in the body, which is responsible for maintaining homeostasis.

Mechanism Of Action

Hemphac interacts with the ECS by binding to cannabinoid receptors (CB1 and CB2) found in the body. This interaction can modulate various physiological processes such as pain perception, inflammation, and mood. Hemphac can also interact with other receptors such as the vanilloid receptor (TRPV1) and the serotonin receptor (5-HT1A) to produce its therapeutic effects.

Biochemical And Physiological Effects

Hemphac has been shown to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Hemphac can also modulate pain perception by reducing the activation of pain-sensing neurons in the body. Additionally, Hemphac has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

Hemphac has several advantages for lab experiments. It is a natural compound that can be easily extracted from the hemp plant, making it readily available for research purposes. Hemphac is also non-toxic and has a low risk of adverse effects. However, there are limitations to using Hemphac in lab experiments. Hemphac can be difficult to standardize due to variations in the quality and potency of the plant material. Additionally, Hemphac can be expensive to produce, which can limit its availability for research purposes.

Future Directions

There are several future directions for Hemphac research. One area of interest is the potential use of Hemphac in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Hemphac has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of these diseases. Another area of interest is the potential use of Hemphac in treating addiction and substance abuse disorders. Hemphac has been shown to modulate the reward system in the brain, which could be useful in reducing drug-seeking behavior. Finally, there is a need for more research on the safety and efficacy of Hemphac, particularly in clinical trials. This will help to establish the optimal dosage and administration of Hemphac for various medical conditions.

Synthesis Methods

Hemphac is extracted from the leaves, flowers, and stems of the hemp plant using various methods such as CO2 extraction, ethanol extraction, and solvent extraction. CO2 extraction is the preferred method as it is a safe and efficient way of extracting pure Hemphac without leaving any residue.

Scientific Research Applications

Hemphac has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. Hemphac has also been studied for its potential in treating various medical conditions such as epilepsy, chronic pain, anxiety, and depression.

properties

CAS RN

140631-65-8

Product Name

Hemphac

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

(4R,5R,6E)-6-(2-hydroxyethylidene)-4-methyl-7-oxo-3-(pyridin-2-ylmethylsulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O4S/c1-9-12-11(5-7-19)15(20)18(12)13(16(21)22)14(9)23-8-10-4-2-3-6-17-10/h2-6,9,12,19H,7-8H2,1H3,(H,21,22)/b11-5+/t9-,12-/m1/s1

InChI Key

MOWZUOXQOKSRJR-VUJKZXEDSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2/C(=C\CO)/C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O

SMILES

CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O

Canonical SMILES

CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O

synonyms

6-(2'-hydroxyethylidene)-4-methyl-3-(2-(methylthio)pyridinyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
HEMPHAC

Origin of Product

United States

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